

# Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-(Aminoethyl)-1-N-boc-piperidine

Cat. No.: B1272298

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tert-Butyl 2-(2-aminoethyl)piperidine-1-carboxylate, commonly referred to as **2-(Aminoethyl)-1-N-Boc-piperidine**, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research sectors. Its structure uniquely combines a piperidine ring, a key heterocycle in numerous approved drugs, with a reactive primary aminoethyl side chain.<sup>[1]</sup> The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a feature that grants chemists precise control over the molecule's reactivity. This strategic protection allows for selective functionalization of the primary amine, making the compound an invaluable chiral building block for constructing complex molecular architectures.<sup>[2][3]</sup>

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic pathway with mechanistic insights, its core applications in drug discovery, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

## Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is fundamental to its application. The Boc group renders the piperidine nitrogen temporarily inert to many reaction conditions, while the primary amine on the ethyl side chain remains a potent nucleophile, ready for chemical elaboration.

## Key Physicochemical Data

Property	Value	Reference(s)
CAS Number	239482-98-5	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[4][6]
Molecular Weight	228.33 g/mol	[4][6]
Appearance	Solid	[2]
Boiling Point	316.0 ± 15.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	144.9 ± 20.4 °C	[4]

## Structural Features and Reactivity

The utility of this compound stems from two key structural features:

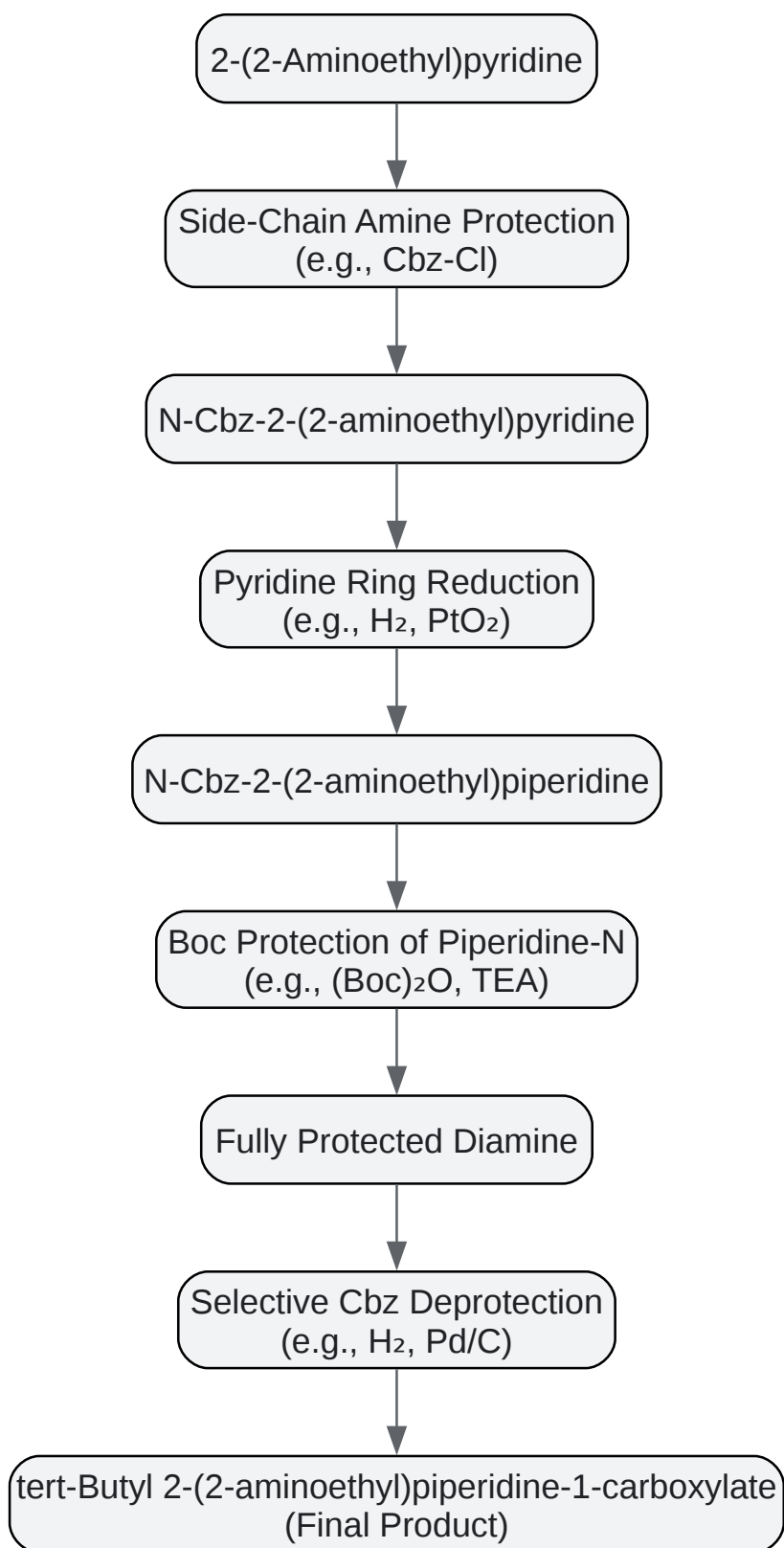
- **The Boc-Protected Piperidine:** The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its steric bulk effectively shields the piperidine nitrogen from participating in reactions under neutral or basic conditions. This is crucial for multi-step syntheses where the primary amine must react selectively.[7] Upon successful modification of the side chain, the Boc group can be cleanly removed with a strong acid (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be used for further functionalization.
- **The Primary Aminoethyl Group:** The terminal -NH<sub>2</sub> group is a strong nucleophile and a key handle for synthetic elaboration. It readily participates in reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the attachment of a wide variety of functional groups and pharmacophores.

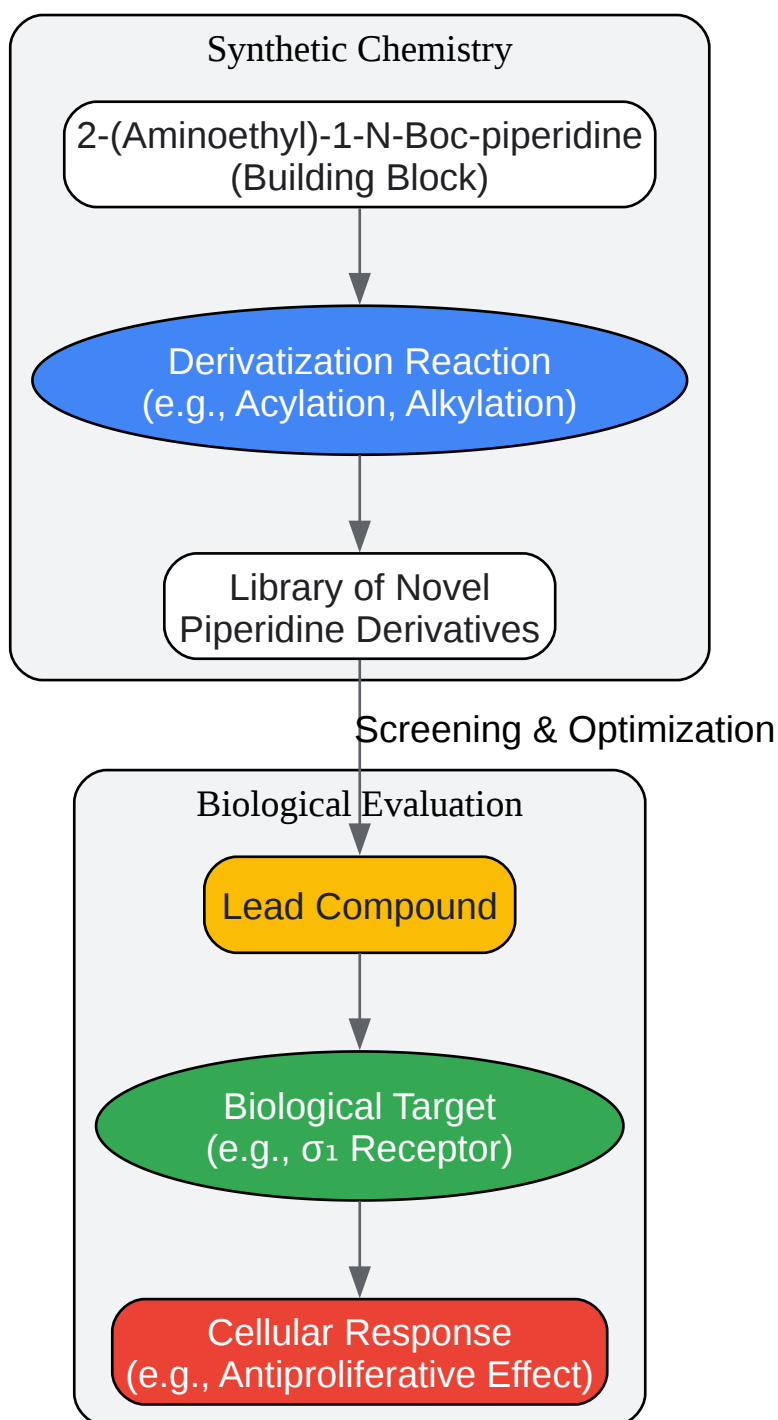
## Part 2: A Representative Synthetic Workflow

The synthesis of tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate can be achieved through various routes. Below is a detailed, representative protocol based on established chemical transformations, illustrating a logical pathway from a commercially available starting material.

## Conceptual Synthesis Pathway

The workflow begins with the commercially available 2-(2-aminoethyl)pyridine. The exocyclic primary amine is first protected to prevent side reactions during the subsequent reduction of the pyridine ring. The aromatic pyridine is then hydrogenated to yield the piperidine core. Finally, the piperidine nitrogen is selectively protected with a Boc group. The final step involves the deprotection of the side-chain amine.





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